An In-Depth Technical Guide to Bacopaside IV: Chemical Structure and Properties
An In-Depth Technical Guide to Bacopaside IV: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside IV is a prominent triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. As a key constituent of the plant's bioactive "bacoside" fraction, Bacopaside IV is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Bacopaside IV, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Identification
Bacopaside IV belongs to the dammarane-type triterpenoid saponins. Its structure consists of a jujubogenin (B1254797) aglycone moiety glycosidically linked to a sugar chain.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹﹐¹⁴.0²﹐¹¹.0⁵﹐¹⁰.0¹⁵﹐²⁰]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Molecular Formula | C₄₁H₆₆O₁₃[1] |
| SMILES String | C[C@]12[C@@]34--INVALID-LINK--(--INVALID-LINK--O[C@@]6([H])--INVALID-LINK--O)O[C@]7([H])O--INVALID-LINK--O)O)CO)O)C)([H])CC2)C">C@@([H])[C@]8([H])--INVALID-LINK--(O--INVALID-LINK--/C=C(C)\C)C3 |
| CAS Number | 155545-03-2 |
Physicochemical Properties
The physicochemical properties of Bacopaside IV are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While experimental data for some properties of the pure compound are limited, the following table summarizes the available information.
Quantitative Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 766.95 g/mol | MedchemExpress |
| Physical Description | Powder | ScreenLib, ChemFaces |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[2] | ChemFaces |
Biological and Pharmacological Activities
Bacopaside IV, as a component of Bacopa monnieri extracts, contributes to a wide range of pharmacological effects. The primary activities are centered around its neuroprotective, nootropic, antioxidant, and anti-inflammatory properties.
Neuroprotective and Nootropic Effects
Bacosides, including Bacopaside IV, are recognized for their role in enhancing cognitive function. The proposed mechanisms include:
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Modulation of Neurotransmitter Systems: Bacosides are known to influence cholinergic, serotonergic, and dopaminergic systems, which are crucial for memory and learning.[1]
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Enhancement of Synaptic Transmission: These compounds may promote neuron communication, contributing to improved cognitive processes.[1]
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Acetylcholinesterase Inhibition: While direct IC₅₀ values for Bacopaside IV are not specified, extracts of Bacopa monnieri and other bacosides like Bacopaside X have demonstrated acetylcholinesterase inhibitory activity, which increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
Antioxidant Activity
Bacopaside IV exhibits antioxidant properties that protect neural tissues from oxidative stress-related damage.[1] The antioxidant effects of bacosides are attributed to their ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
Anti-inflammatory Activity
The anti-inflammatory effects of Bacopa monnieri are partly attributed to its bacoside content. Bacoside-enriched fractions have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This is achieved through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).
Quantitative Biological Activity Data (Related Compounds and Extracts)
| Assay | Compound/Extract | IC₅₀ Value |
|---|---|---|
| Acetylcholinesterase Inhibition | Bacopaside X | 12.78 µM |
| COX-2 Inhibition | Bacoside fraction | 1.19 µg/ml[3] |
| 5-LOX Inhibition | Bacoside fraction | 68 µg/ml[3] |
| DPPH Radical Scavenging | Bacopa monnieri extract | 456.07 µg/mL[4] |
Signaling Pathways
The neuroprotective and cognitive-enhancing effects of Bacopa monnieri and its constituents are mediated through the modulation of several key signaling pathways. While research specifically on Bacopaside IV is ongoing, studies on related bacosides and extracts suggest the involvement of the following pathways:
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CREB Signaling Pathway: Bacosides have been shown to upregulate the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.
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BDNF Signaling Pathway: The upregulation of Brain-Derived Neurotrophic Factor (BDNF) is another key mechanism associated with the cognitive benefits of bacosides. BDNF plays a vital role in neuronal survival, differentiation, and synaptic growth.
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MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in synaptic plasticity. Some evidence suggests that bacosides may modulate this pathway.
Figure 1: Proposed signaling pathways modulated by Bacopaside IV.
Experimental Protocols
Isolation and Purification of Bacopaside IV
The isolation of Bacopaside IV from Bacopa monnieri typically involves extraction followed by chromatographic separation.
Workflow for Isolation and Purification
Figure 2: General workflow for the isolation of Bacopaside IV.
Detailed Methodologies:
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Extraction:
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Dried and powdered aerial parts of Bacopa monnieri are extracted with methanol or ethanol using a Soxhlet apparatus or maceration.
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The solvent is then evaporated under reduced pressure to obtain a crude extract.
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-
Preliminary Fractionation:
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The crude extract can be subjected to liquid-liquid partitioning to enrich the saponin fraction.
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Alternatively, the crude extract is directly loaded onto a silica gel column for chromatographic separation.
-
-
Column Chromatography:
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A silica gel (60-120 or 100-200 mesh) column is typically used.
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Gradient elution is performed with a solvent system such as chloroform-methanol or ethyl acetate-methanol, with an increasing proportion of the more polar solvent.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC).
-
-
Preparative HPLC:
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Fractions enriched with Bacopaside IV are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).
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A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer.
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Analytical Characterization
The identity and purity of the isolated Bacopaside IV are confirmed using spectroscopic techniques.
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High-Performance Liquid Chromatography (HPLC):
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Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or phosphate (B84403) buffer).
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Detection: UV detection at approximately 205 nm.
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-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of Bacopaside IV, including the stereochemistry and the linkages of the sugar moieties. Spectra are typically recorded in deuterated solvents like pyridine-d₅ or methanol-d₄.
In Vitro Biological Assays
DPPH Radical Scavenging Assay (Antioxidant Activity):
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Prepare a stock solution of Bacopaside IV in a suitable solvent (e.g., methanol).
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Prepare a series of dilutions of the stock solution.
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In a 96-well plate, add a specific volume of each dilution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Acetylcholinesterase Inhibition Assay:
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This assay is typically performed using Ellman's method.
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In a 96-well plate, add acetylcholinesterase (AChE) enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and different concentrations of Bacopaside IV.
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Pre-incubate the mixture at a controlled temperature.
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Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.
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Monitor the formation of the yellow-colored product (5-thio-2-nitrobenzoate) by measuring the absorbance at 412 nm over time.
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Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Conclusion
Bacopaside IV stands out as a promising natural compound with significant potential for the development of new therapies, particularly for neurodegenerative and cognitive disorders. Its multifaceted pharmacological profile, including neuroprotective, antioxidant, and anti-inflammatory activities, warrants further in-depth investigation. This technical guide provides a foundational understanding of Bacopaside IV's chemical and biological properties, along with methodologies for its isolation and evaluation. Future research should focus on elucidating its specific molecular targets and signaling pathways, as well as conducting preclinical and clinical studies to validate its therapeutic efficacy and safety.
References
- 1. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
